REACTION_CXSMILES
|
[ClH:1].[Cl-].[CH3:3][O:4][CH:5]([O:25][CH3:26])[CH2:6][NH:7][CH2:8][CH2:9][C:10]12[CH2:17][CH2:16][N+:13]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)([CH2:14][CH2:15]1)[CH2:12][CH2:11]2>CO>[Cl-:1].[CH2:18]([N+:13]12[CH2:16][CH2:17][C:10]([CH2:9][CH2:8][Cl:1])([CH2:15][CH2:14]1)[CH2:11][CH2:12]2)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[CH3:3][O:4][CH:5]([O:25][CH3:26])[CH2:6][NH2:7] |f:0.1.2,4.5|
|
Name
|
N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[Cl-].COC(CNCCC12CC[N+](CC1)(CC2)CC2=CC=CC=C2)OC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+]12CCC(CC1)(CC2)CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |